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Compound of Interest

Compound Name: Fuberidazole

Cat. No.: B1674173

CAS Number: 3878-19-1

Introduction: Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X
Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid,
lipid, and glucose metabolism.[1][2] Initially identified through high-throughput screening of a
natural product-like library, fexaramine has garnered significant attention as a therapeutic
candidate for a range of metabolic and inflammatory disorders.[3] A key characteristic of
fexaramine is its predominantly gut-restricted activity, which minimizes systemic exposure and
potentially reduces the side effects observed with systemic FXR agonists.[2][4] This in-depth
guide provides a comprehensive review of the scientific literature on fexaramine, focusing on its
pharmacological properties, mechanism of action, and potential therapeutic applications.

Pharmacological Profile and Quantitative Data

Fexaramine distinguishes itself with a high affinity and selectivity for the farnesoid X receptor
(FXR), showing a 100-fold greater affinity for FXR compared to natural compounds.[1][5] Its

primary mechanism of action is as an FXR agonist, with a notable characteristic of being gut-
restricted. This localized action in the intestines helps to minimize systemic side effects.[2][4]

Below is a summary of the key quantitative data reported for fexaramine and its analogues.
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EC50 (Cell-based Receptor
Compound o Reference
Assay) Specificity
) Selective for FXR over
Fexaramine 25nM [1][2]
PXR, CAR, and VDR
Fexarine 38 nM Not specified [1]
Fexarene 36 nM Not specified [1]
SRI-1 377 nM Not specified [1]
SRI-2 343 nM Not specified [1]
High-affinity ligand for
GW4064 80 nM [1]

FXR

Mechanism of Action and Signhaling Pathways

Fexaramine exerts its effects by binding to and activating FXR, a ligand-activated transcription

factor. This activation initiates a cascade of signaling events that modulate the expression of

numerous genes involved in metabolic and inflammatory processes.

FXR-Mediated Gene Regulation in Metabolic

Homeostasis

Upon oral administration, fexaramine primarily acts on FXR in the intestinal tract.[2][5] This

localized activation triggers the release of Fibroblast Growth Factor 15 (FGF15) in mice (the

human ortholog is FGF19).[5][6] FGF15 then enters the portal circulation and signals in the

liver to regulate bile acid synthesis and glucose metabolism.
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Caption: Fexaramine's gut-restricted FXR activation and subsequent signaling cascade.

Inhibition of Osteoclast Differentiation

Recent studies have revealed a role for fexaramine in bone metabolism. It has been shown to
inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[7][8] This
effect is mediated through the downregulation of the NFATc1 signaling pathway.[7][8]
Fexaramine achieves this by interfering with the RANKL-induced phosphorylation of p38, ERK,
and GSK3[3, which are upstream kinases that regulate the expression of c-Fos and NFATc1,
key transcription factors for osteoclastogenesis.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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